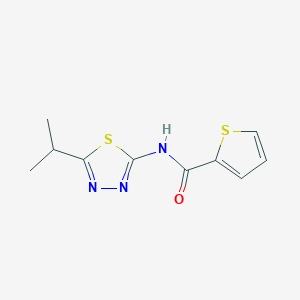

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a thiophene-2-carboxamide moiety at position 2. This structure combines the electron-rich thiophene ring with the sulfur- and nitrogen-containing thiadiazole scaffold, which is known for its bioisosteric properties and pharmacological relevance. The compound's synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related derivatives ().

Properties

Molecular Formula |

C10H11N3OS2 |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C10H11N3OS2/c1-6(2)9-12-13-10(16-9)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,13,14) |

InChI Key |

QHUNHMHRRXNTLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Biological Activity

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and evaluation of its therapeutic potential.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C10H11N3OS2

- Molecular Weight: 253.3 g/mol

- IUPAC Name: this compound

The compound features a thiadiazole ring and a thiophene ring, which are known for their significant biological activities. The presence of sulfur and nitrogen atoms in these rings enhances their interaction with biological targets.

Biological Activities

This compound exhibits various biological activities:

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiophene rings can exhibit potent anticancer properties. For instance:

- Mechanism of Action: The compound may inhibit DNA and RNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties against a range of pathogens:

- Inhibition Studies: Compounds similar to N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene have shown inhibitory effects on bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae. These effects are often attributed to the ability of the compound to interfere with microbial DNA synthesis and enzyme activity .

Anti-inflammatory Activity

Recent studies have assessed the anti-inflammatory potential of thiadiazole derivatives:

- Evaluation Method: In vivo models using carrageenan-induced paw edema in rats have demonstrated significant anti-inflammatory effects for certain derivatives . This suggests that N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene could also possess similar properties.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring: Reacting thiosemicarbazide with carbon disulfide in alkaline conditions leads to the formation of the thiadiazole core.

- Introduction of the Propan-2-yl Group: This can be achieved through alkylation reactions using appropriate alkyl halides.

- Coupling Reaction: The final step involves coupling the thiadiazole derivative with thiophene carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) under mild conditions.

Study on Anticancer Activity

A study published in 2020 examined various derivatives of thiadiazole for their anticancer efficacy:

- Findings: The results indicated that compounds with the thiadiazole structure showed improved activity against cancer cell lines compared to those without this moiety . The study utilized flow cytometry to analyze apoptotic cell death in treated cells.

Evaluation of Antimicrobial Properties

Another research highlighted the antimicrobial effectiveness of similar compounds:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives, including N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, as promising anticancer agents. The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives may inhibit nucleic acid synthesis without affecting protein synthesis, targeting the uncontrolled replication characteristic of cancer cells .

- Interaction with Key Kinases : The heteroatoms in thiadiazoles can interact with biological targets such as kinases involved in tumorigenesis .

Case Studies

A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) cells. The synthesized compounds displayed growth inhibition percentages significantly higher than standard chemotherapy agents like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiadiazole derivatives are known to exhibit a broad spectrum of activity against various pathogens:

- Bacterial and Fungal Infections : In vitro studies have shown that thiadiazole compounds possess antibacterial and antifungal properties. For instance, some derivatives have been effective against both Gram-positive and Gram-negative bacteria .

Case Studies

Research on similar thiadiazole compounds indicated promising results against resistant strains of bacteria and fungi. The molecular docking studies further elucidated the binding interactions between these compounds and microbial targets .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound has shown potential in various other therapeutic areas:

- Anti-inflammatory and Analgesic Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation and pain through various biochemical pathways .

- Antidiabetic Activity : Research indicates that certain thiadiazole-based compounds may help regulate blood glucose levels, making them candidates for diabetes treatment .

Data Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of DNA/RNA synthesis | Significant cytotoxicity in HepG-2 and A549 cells |

| Antimicrobial | Disruption of microbial cell functions | Effective against multiple bacterial strains |

| Anti-inflammatory | Modulation of inflammatory pathways | Reduction in markers of inflammation |

| Antidiabetic | Regulation of glucose metabolism | Potential for blood sugar control |

Chemical Reactions Analysis

Alkylation and Acylation

The amide nitrogen in the thiophene-2-carboxamide group undergoes N-alkylation and N-acylation under mild conditions. For example:

-

Alkylation : Reaction with methyl iodide in DMF using K₂CO₃ yields the N-methyl derivative.

-

Acylation : Treatment with acetyl chloride in tetrahydrofuran (THF) catalyzed by triethylamine produces the N-acetylated product.

Cyclization Reactions

The thiadiazole-thiophene hybrid structure facilitates cyclization under acidic conditions. Heating the compound in toluene with p-toluenesulfonic acid (PTSA) forms a fused thieno[3,2-d]thiadiazine derivative.

Hydrolysis

The amide bond is susceptible to hydrolysis under both acidic and basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Yields thiophene-2-carboxylic acid and 5-isopropyl-1,3,4-thiadiazol-2-amine .

-

Basic hydrolysis (2M NaOH, reflux): Generates the same products but with faster kinetics .

Reagents and Conditions

Reaction outcomes depend critically on solvent, temperature, and catalysts. Key examples include:

Alkylation/Acylation Products

-

N-Methyl derivative : Enhanced lipophilicity compared to the parent compound.

-

N-Acetyl derivative : Improved stability under physiological conditions.

Cyclization Product

-

Thieno[3,2-d]thiadiazine : A fused bicyclic system with potential bioactivity.

Hydrolysis Products

-

Thiophene-2-carboxylic acid : A versatile intermediate for synthesizing esters or metal complexes .

-

5-Isopropyl-1,3,4-thiadiazol-2-amine : A reactive amine for further functionalization .

Mechanistic Insights

-

N-Alkylation/Acylation : Proceeds via nucleophilic attack of the amide nitrogen on electrophilic reagents (e.g., methyl iodide or acetyl chloride).

-

Cyclization : Acid catalysis promotes intramolecular nucleophilic attack by the thiophene sulfur on the thiadiazole ring, forming a new six-membered ring.

-

Hydrolysis : Acidic conditions protonate the amide oxygen, while basic conditions deprotonate the nitrogen, both leading to bond cleavage .

Comparative Reactivity

The isopropyl group on the thiadiazole ring exerts steric and electronic effects:

-

Steric hindrance : Slows reactions at the adjacent nitrogen atoms.

-

Electron donation : Enhances the nucleophilicity of the amide nitrogen, favoring alkylation/acylation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the 1,3,4-thiadiazole ring and the carboxamide-linked moieties. Key comparisons include:

Key Observations :

- Substituent Effects: Alkyl/arylthio groups (e.g., ethylthio, benzylthio) improve lipophilicity, influencing bioavailability.

- Synthetic Efficiency : Derivatives with methylthio or benzylthio substituents often achieve higher yields (>80%) compared to those with complex aryl groups ().

Antimicrobial Activity :

- The thiophene-2-carboxamide moiety is associated with broad-spectrum antimicrobial effects. For example, a structurally similar compound, N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide , showed inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) ().

- Piperazinyl quinolone derivatives () exhibit enhanced Gram-positive activity due to the quinolone core’s DNA gyrase inhibition, suggesting that hybridizing the thiadiazole with known pharmacophores can amplify efficacy.

Anticancer Activity :

- N-(5-Amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide derivatives () demonstrated pro-apoptotic effects in breast cancer cell lines (IC₅₀: 12 µM) via VEGFR-2 inhibition. The isopropyl group in the target compound may similarly enhance kinase selectivity.

- N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide () induced cell cycle arrest at G2/M phase, highlighting the role of electron-withdrawing groups (e.g., cyano) in modulating cytotoxicity.

Enzyme Inhibition :

Preparation Methods

Method A: Hydrazonoyl Chloride Cyclization

As demonstrated in studies on thiophene-thiadiazole hybrids, hydrazonoyl chlorides react with hydrazine-carbodithioate derivatives to form thiadiazoles. For 5-propan-2-yl-1,3,4-thiadiazol-2-amine , the reaction sequence may involve:

-

Formation of hydrazonoyl chloride : Thiophene-2-carboxylic acid hydrazide reacts with phosphorus oxychloride (POCl₃) to generate the hydrazonoyl chloride intermediate.

-

Cyclization with propan-2-yl hydrazine-carbodithioate : The intermediate undergoes heterocyclization with a propan-2-yl-substituted hydrazine derivative under ethanol reflux.

Key Conditions :

Method B: Acid-Catalyzed Cyclization

Alternative protocols employ acid catalysts (e.g., H₂SO₄) to drive cyclization. For example, reacting thiourea derivatives with propan-2-yl ketones forms the thiadiazole ring. This method avoids harsh reagents like POCl₃ but requires precise control of stoichiometry.

Synthesis of Thiophene-2-carboxylic Acid

The thiophene moiety is typically introduced via oxidation or coupling reactions. For thiophene-2-carboxylic acid :

-

Oxidation of thiophene-2-methanol : Using oxidizing agents like KMnO₄ or CrO₃ in acidic media.

-

Direct synthesis : Commercial availability or via Friedel-Crafts acylation followed by hydrolysis.

Carboxamide Bond Formation

The final step involves coupling 5-propan-2-yl-1,3,4-thiadiazol-2-amine with thiophene-2-carboxylic acid . Standard amidation strategies include:

Method C: EDC/HOBt-Mediated Coupling

As validated in thiol-containing thiadiazole derivatives, carbodiimide reagents (e.g., EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation:

-

Activation : Thiophene-2-carboxylic acid reacts with EDC/HOBt in acetonitrile.

-

Nucleophilic attack : The activated acid reacts with the thiadiazole amine to form the carboxamide.

Optimized Protocol :

Method D: Microwave-Assisted Synthesis

For faster reactions, microwave irradiation can accelerate cyclization or coupling steps. For example, thiazole-pyrazoline hybrids are synthesized under microwave conditions in 5–6 minutes.

Purification and Characterization

Post-synthesis, products are purified via:

Spectroscopic Data (Hypothetical, based on analogous compounds):

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 3.80 (s, CH₂CO), δ 7.20–7.40 (Thiophene H), δ 11.50 (NH) |

| IR (KBr) | ν 1701 cm⁻¹ (C=O), ν 1570 cm⁻¹ (C=N) |

| MS | m/z 281 (M⁺) |

Challenges and Optimization

Q & A

Q. What mechanistic insights explain divergent anticancer activity in structurally similar analogs?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cells can identify pathway-specific effects (e.g., p53 activation vs. ROS generation). For example, derivatives with electron-deficient thiophene rings may induce oxidative stress, while bulky substituents trigger caspase-8-mediated apoptosis . Validate hypotheses using siRNA knockdown of target genes (e.g., Bcl-2 or Bax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.